Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester

Description

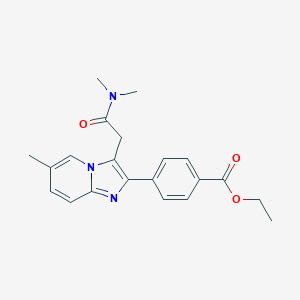

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester (CAS 1026465-13-3) is a metabolite of zolpidem, a non-benzodiazepine sedative-hypnotic drug. Its molecular formula is C₂₁H₂₃N₃O₃, with a molecular weight of 365.43 g/mol . This compound is structurally characterized by an ethyl ester group attached to a phenyl-4-carboxylic acid moiety and a substituted imidazopyridine core. It is primarily utilized in analytical toxicology as a biomarker for zolpidem exposure monitoring in biological matrices such as oral fluid and urine . The compound exhibits low aqueous solubility (0.08 g/L at 25°C) and a LogP of 3.117, indicating moderate lipophilicity .

Properties

IUPAC Name |

ethyl 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOIMEPCJNNZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582099 | |

| Record name | Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026465-13-3 | |

| Record name | Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Selection

Dichloromethane’s high volatility and toxicity have prompted research into alternatives like ethyl acetate or 2-methyltetrahydrofuran. However, these substitutes often reduce reaction rates due to poorer solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Clinical Toxicology

ZPCA plays a vital role in clinical toxicology, particularly in the detection of zolpidem poisoning. A study highlighted a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect zolpidem and its metabolites in urine samples, establishing ZPCA as a marker for zolpidem-related poisoning cases. This method is noted for its high sensitivity and specificity, making it invaluable in forensic toxicology .

Pharmacokinetic Studies

Pharmacokinetic studies often utilize ZPCA to understand the metabolism of zolpidem. By analyzing the concentration of ZPCA alongside zolpidem in biological samples, researchers can infer metabolic pathways and the drug's elimination half-life. This information is critical for optimizing dosing regimens and understanding potential drug interactions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS technique has been extensively validated for the simultaneous detection of zolpidem and its metabolites, including ZPCA. The method involves sample preparation through protein precipitation followed by chromatographic separation and mass spectrometric detection. This approach is favored due to its robustness and ability to handle complex biological matrices .

Other Analytical Techniques

Other techniques such as High-Performance Liquid Chromatography (HPLC) have also been employed to analyze ZPCA levels in various biological fluids. These methods contribute to understanding the pharmacodynamics of zolpidem and its safety profile .

Forensic Case Studies

Several forensic case studies have documented the use of ZPCA in post-mortem analyses to determine zolpidem exposure in suspected overdose cases. The ability to identify ZPCA in urine samples has helped establish timelines of drug ingestion and contributed to legal investigations surrounding drug-related fatalities .

Clinical Case Reports

Clinical reports have illustrated instances where monitoring ZPCA levels has aided in diagnosing zolpidem toxicity, particularly in patients presenting with altered mental status or respiratory depression after suspected overdose .

Summary Table of Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Clinical Toxicology | LC-MS/MS | High sensitivity for detecting zolpidem poisoning |

| Pharmacokinetics | Metabolite analysis | Insights into metabolism and elimination rates |

| Forensic Analysis | Post-mortem drug testing | Establishes timelines for drug ingestion |

| Clinical Monitoring | Urine analysis | Aids diagnosis of zolpidem toxicity |

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ester Group Variations

- Ethyl vs. Methyl Esters : this compound and its methyl ester analog (PA 26 07700) differ in ester chain length. The ethyl group increases lipophilicity (LogP ~3.1) compared to the methyl analog, influencing tissue penetration and analytical retention times .

- Deuterated Analogs : The deuterated version (CAS 1216455-48-9) incorporates six deuterium atoms, increasing molecular weight by ~6 g/mol. This isotope effect is negligible in biological systems but critical for distinguishing analyte signals in mass spectrometry .

Core Modifications

- Imidazopyridine Substitutions : Zolpidem 6-Carboxylic Acid lacks the ethyl ester group, resulting in higher polarity and shorter HPLC retention times compared to this compound .

- Zolpidem Tartrate : The tartrate salt form enhances water solubility (>500 mg/mL), making it suitable for oral administration, unlike the ethyl ester metabolite, which is nearly insoluble in aqueous media .

Pharmacokinetic and Analytical Comparisons

Pharmacokinetics

Analytical Performance

- LC-MS/MS Sensitivity: The post-column reagent addition method enhances detection limits for this compound to 0.1 ng/mL in oral fluid, outperforming immunoassays for zolpidem itself .

- Isotope-Labeled Standards: The deuterated analog (CAS 1216455-48-9) reduces matrix effects in mass spectrometry, improving quantification accuracy by >90% compared to non-labeled analogs .

Toxicological Monitoring

This compound is a stable urinary metabolite detectable for up to 48 hours post-administration, making it superior to zolpidem itself for forensic and workplace drug testing . Its low solubility necessitates protein precipitation or solid-phase extraction prior to LC-MS/MS analysis .

Biological Activity

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester is a derivative of zolpidem, a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. This compound exhibits significant biological activity, particularly through its interaction with the gamma-aminobutyric acid (GABA) receptor complex, which is crucial for its sedative effects. This article explores the biological activity, pharmacokinetics, and relevant case studies associated with this compound.

This compound acts primarily as a positive modulator of the GABA receptor, specifically binding to the omega-1 subtype of the benzodiazepine receptor. This interaction enhances the inhibitory effects of GABA, leading to increased sedation and sleep induction. The compound’s structure allows it to cross the blood-brain barrier effectively, contributing to its rapid onset of action and sedative properties .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Volume of distribution ranges from 0.54 to 0.68 L/kg in humans.

- Metabolism : Primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2C9) into inactive metabolites, including Zolpidem Phenyl-4-carboxylic Acid (ZPCA) .

- Elimination Half-life : Approximately 2.5 to 3.5 hours for zolpidem; ZPCA has a longer half-life of about 5.11 hours .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and biological activities associated with Zolpidem and its derivatives:

| Parameter | Zolpidem | This compound |

|---|---|---|

| Chemical Structure | Imidazopyridine | Phenyl-4-carboxylic acid derivative |

| Molecular Weight | 307.37 g/mol | 365.43 g/mol |

| Volume of Distribution | 0.54 - 0.68 L/kg | Not specified |

| Elimination Half-life | 2.5 - 3.5 hours | ~5.11 hours (for ZPCA) |

| Primary Metabolite | Inactive metabolites | Zolpidem Phenyl-4-carboxylic Acid (ZPCA) |

| Mechanism of Action | GABA receptor modulator | GABA receptor modulator |

Case Studies

-

Fatal Zolpidem Poisoning :

A notable case involved a young male who self-administered zolpidem intravenously, leading to fatal outcomes attributed to asphyxia from aspiration of stomach contents. Analysis revealed extremely high concentrations of zolpidem and its metabolites in various biological matrices, underscoring the risks associated with misuse . -

Pharmacokinetics in Oral Fluids :

A study aimed at understanding the pharmacokinetics of zolpidem and its major metabolite (ZPCA) in oral fluids showed that both compounds could be detected shortly after administration. The maximum concentration for zolpidem was observed at approximately 2 hours post-ingestion, highlighting its rapid elimination profile .

Research Findings

Recent studies have emphasized the importance of monitoring both zolpidem and its metabolites in clinical settings:

- Detection Rates : Monitoring for ZPCA in urine samples showed positivity rates as high as 50%, indicating its prevalence as a metabolite in patients receiving zolpidem therapy .

- Clinical Implications : Understanding the pharmacokinetics of zolpidem and ZPCA can aid in non-invasive monitoring for drug misuse in various contexts, including roadside testing and drug-facilitated crime investigations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester in biological matrices?

- Methodological Answer : LC-MS/MS with post-column reagent addition is the gold standard for detecting this metabolite in oral fluid, plasma, or urine. Feng et al. (2017) demonstrated its utility in achieving a limit of detection (LOD) of 0.1 ng/mL by enhancing ionization efficiency through post-column ammonium formate supplementation . Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges.

- Chromatography : C18 columns with gradient elution (0.1% formic acid in water/acetonitrile).

- Validation : Include deuterated analogs (e.g., [2H6]-Zolpidem Phenyl-4-carboxylic Acid) as internal standards to correct for matrix effects .

Q. How can researchers distinguish Zolpidem Phenyl-4-carboxylic Acid from structurally similar metabolites (e.g., Zopiclone-N-oxide) in HPLC analysis?

- Methodological Answer : Use fused-core HPLC columns (e.g., Ascentis® Express) with optimized mobile phases. Novabiochem Innovations (2020) achieved baseline separation of positional isomers using a 2.7 µm fused-core particle column and isocratic elution (30:70 acetonitrile/20 mM phosphate buffer, pH 3.0). Retention time differences of ≥1.5 minutes ensure reliable identification .

Q. What are the primary metabolic pathways of this compound?

- Methodological Answer : The compound is hydrolyzed to Zolpidem Phenyl-4-carboxylic Acid, its major urinary metabolite (51% of dose). Lewis & Vine (2007) developed a rapid GC-MS screening method for urine:

- Derivatization : MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to enhance volatility.

- Quantification : Monitor m/z 370.712 (quantifier ion) and 108.312/110.333 (qualifier ions) .

Advanced Research Questions

Q. How can researchers resolve co-elution issues in GC-MS analysis of Zolpidem metabolites with identical masses (e.g., Zolpidem vs. Zopiclone-N-oxide)?

- Methodological Answer : Implement post-column make-up flow (PCMF) to improve chromatographic resolution. Hinneburg et al. (2019) applied PCMF in capillary-flow PGC-LC-MS/MS to separate isobaric glycans, a strategy adaptable to zolpidem metabolites. Key parameters:

- Make-up Flow Rate : 0.5 µL/min of 50 mM ammonium acetate in methanol.

- Ionization Source Optimization : Adjust capillary voltage to 3.5 kV for enhanced sensitivity .

Q. How to validate quantitative methods for Zolpidem metabolites in postmortem samples with complex matrices?

- Methodological Answer : Use tissue homogenate validation protocols and deuterated internal standards. Øiestad et al. (2018) validated a LC-MS/MS method for postmortem blood, liver, and brain tissues:

- Tissue Homogenization : 1:4 (w/v) dilution in phosphate-buffered saline.

- Matrix Effects : Assess via post-column infusion of deuterated standards (e.g., Zolpidem phenyl-4-carboxylic acid-D4) to correct for ion suppression .

Q. How to address contradictions in pharmacokinetic data between single-dose and chronic administration studies?

- Methodological Answer : Apply nonlinear mixed-effects modeling (e.g., Monolix or NONMEM) to account for saturable metabolism. A study by Feng et al. (2017) used model M6 (two-compartment with first-order absorption) to explain variability in oral fluid metabolite kinetics:

- Key Parameters : Clearance (CL/F) = 0.32 L/h, volume of distribution (Vd/F) = 6.7 L.

- Covariates : Include body mass index (BMI) and CYP3A4 genotype to refine predictions .

Q. What strategies optimize the separation of co-eluting metabolites in non-targeted drug screening?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with ion mobility spectrometry (IMS). A 2019 study on dried urine spots used Q-TOF with drift tube IMS to resolve isobaric compounds:

- Collision Energy Ramping : 10–40 eV to fragment co-eluting ions.

- Drift Time Alignment : Calibrate using polyalanine clusters for accurate collision cross-section (CCS) measurements .

Methodological Notes

- Critical Data Contradictions : Discrepancies in reported metabolite half-lives (e.g., 2–3 days in urine vs. 8 hours in plasma) may arise from pH-dependent renal reabsorption. Always validate against age- and health-matched controls .

- Advanced Instrumentation : For structural elucidation, use NMR (1H/13C) with cryoprobes to detect low-abundance metabolites in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.